molecular formula C15H14ClNO2 B4536803 (E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

(E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B4536803
M. Wt: 275.73 g/mol
InChI Key: MGNNLADJKVCZAL-CMDGGOBGSA-N
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Description

(E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloro-substituted aniline and a methyl-substituted furan

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 5-methylfuran-2-carbaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.

    Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

    (E)-3-(3-chloroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Lacks the methyl group on the aniline moiety.

    (E)-3-(3-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Lacks the chloro group on the aniline moiety.

    (E)-3-(3-chloro-2-methylanilino)-1-(furan-2-yl)prop-2-en-1-one: Lacks the methyl group on the furan moiety.

Uniqueness: (E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the presence of both chloro and methyl substituents on the aniline moiety, as well as the methyl group on the furan ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(3-chloro-2-methylanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-6-7-15(19-10)14(18)8-9-17-13-5-3-4-12(16)11(13)2/h3-9,17H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNNLADJKVCZAL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CNC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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